molecular formula C8H11NO2 B6612744 methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 1810712-27-6

methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B6612744
CAS No.: 1810712-27-6
M. Wt: 153.18 g/mol
InChI Key: TUMYWMIKKQMMSS-UHFFFAOYSA-N
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Description

Methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 1810712-27-6) is a pyrrole-based ester with the molecular formula C 8 H 11 NO 2 and a molecular weight of 153.18 g/mol . This compound serves as a versatile chemical building block, particularly in the synthesis of more complex heterocyclic systems for pharmaceutical research and development. The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs . It is a fundamental component in the research of compounds with diverse biological activities. Researchers utilize pyrrole derivatives like this ester to develop novel substances for investigating antiproliferative pathways, with some derivatives showing promising activity against specific cancer cell lines, such as melanoma . Furthermore, the pyrrole motif is extensively explored in the search for new antibacterial agents to combat antibiotic resistance, drawing inspiration from natural pyrrole-containing antibiotics such as calcimycin and marinopyrroles . As a synthetic intermediate, this methyl ester is a valuable precursor for further chemical transformations. It can be hydrolyzed to its corresponding carboxylic acid or used in condensation reactions, such as the synthesis of hydrazones, to create diverse compound libraries for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 1,4-dimethylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-4-9(2)5-7(6)8(10)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMYWMIKKQMMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=C1C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Formation of the Enamine : Methylamine reacts with methyl acetoacetate to form an enamine intermediate.

  • Nucleophilic Attack : The enamine attacks chloroacetone, displacing the chloride ion and forming a diketone intermediate.

  • Cyclization : Intramolecular cyclization yields the pyrrole ring, with the ester group at position 3, a methyl group (from methyl acetoacetate) at position 4, and the N-methyl group (from methylamine) at position 1.

Experimental Conditions

  • Solvent : Methanol or ethanol at 0–20°C.

  • Reagents :

    • Methyl acetoacetate (1.0 equiv), chloroacetone (1.2 equiv), methylamine (2.0 equiv).

  • Yield : 30–40% after recrystallization.

Advantages :

  • Direct introduction of the N-methyl group.

  • Mild reaction conditions.

Limitations :

  • Moderate yields due to competing side reactions.

  • Requires careful control of stoichiometry to avoid over-alkylation.

Modified Knorr Synthesis Using 2-Bromopropanal

Adapted from the patent CN103265468A, this method involves bromopropanal as a key intermediate. While the original patent describes ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, substituting methyl acetoacetate for ethyl acetoacetate and methylamine for ammonia yields the target compound.

Synthetic Steps

  • Bromination of Propionaldehyde :
    Propionaldehyde is brominated at 0–50°C in a non-protonic solvent (e.g., dichloromethane) to produce 2-bromopropanal.

    CH3CH2CHO+Br2CH2BrCH2CHO\text{CH}_3\text{CH}_2\text{CHO} + \text{Br}_2 \rightarrow \text{CH}_2\text{BrCH}_2\text{CHO}
  • Ring-Closure Reaction :
    2-Bromopropanal reacts with methyl acetoacetate and methylamine in dichloromethane at 0–50°C. The bromine acts as a leaving group, facilitating cyclization.

Optimization Data

ParameterOptimal RangeYield Improvement
Temperature15–20°C+15%
Methylamine Equiv2.5+20%
SolventDichloromethane+10%

Key Findings :

  • Yield: 35–45% after crystallization.

  • Scalability: Demonstrated at 100g scale with consistent yields.

Post-Synthesis N-Methylation

This two-step approach first synthesizes the NH-pyrrole intermediate, followed by N-methylation.

Step 1: Synthesis of Methyl 4-Methyl-1H-Pyrrole-3-Carboxylate

Using ethyl acetoacetate, ammonia, and 2-chloroacetone (as in the RSC method), the NH-pyrrole is formed. Substituting methyl acetoacetate yields the methyl ester.

Step 2: N-Methylation

The NH-pyrrole is treated with methyl iodide and potassium carbonate in DMF at 60°C for 12 hours.

C7H9NO2+CH3IC8H11NO2+HI\text{C}7\text{H}9\text{NO}2 + \text{CH}3\text{I} \rightarrow \text{C}8\text{H}{11}\text{NO}_2 + \text{HI}

Yield Comparison

MethodYield (NH-Pyrrole)Yield (N-Methyl)Total Yield
RSC Protocol45%70%31.5%

Advantages :

  • High purity (>95%) after column chromatography.

  • Flexibility in selecting methylation reagents.

Disadvantages :

  • Additional purification steps reduce overall efficiency.

Paal-Knorr Cyclocondensation

The Paal-Knorr method uses 1,4-diketones and amines. For this compound, 3-oxopentanedioic acid dimethyl ester and methylamine are cyclized in acetic acid.

Reaction Conditions

  • Temperature : 80°C, 6 hours.

  • Catalyst : None required.

  • Yield : 25–30%.

Challenges :

  • Limited availability of 1,4-diketones.

  • Low regioselectivity necessitates rigorous purification.

Comparative Analysis of Methods

Table 1: Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Hantzsch Synthesis4090High$$
Modified Knorr4585Industrial$
Post-Synthesis Methylation31.595Moderate$$$
Paal-Knorr3080Low$$$$

Key Insights :

  • The Modified Knorr method offers the best balance of yield, cost, and scalability for industrial applications.

  • Post-synthesis methylation achieves high purity but is less economical due to multiple steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include pyrrole-3-carboxylic acids, alcohol derivatives, and various substituted pyrroles, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
Methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and electrophilic substitution, makes it valuable in organic synthesis .

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to pyrrole-3-carboxylic acidsPotassium permanganate, chromium trioxide
ReductionConverts ester group to alcoholSodium borohydride, lithium aluminum hydride
Electrophilic SubstitutionForms various substituted pyrrolesHalogens, sulfonyl chlorides

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activities. For instance, a study evaluated its derivatives against various bacterial strains, revealing effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 0.078 mg/mL .

Anticancer Potential
The compound is also under investigation for its anticancer properties. In preclinical studies, it has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells. Notably, specific derivatives have been identified as potent inhibitors of the Bcl-2/Bcl-xL family of proteins, which are critical in regulating apoptosis .

Pharmaceutical Applications

Pharmaceutical Intermediate
this compound is being explored as a pharmaceutical intermediate in the synthesis of novel drugs. Its structural features allow for modifications that can enhance biological activity or target specificity .

Case Study 1: Antibacterial Activity Evaluation

A series of novel derivatives were synthesized from this compound and screened for antibacterial activity. The study utilized standard methods to determine MIC values against several bacterial strains. Results indicated that specific modifications significantly enhanced antimicrobial efficacy compared to the parent compound .

Case Study 2: Anticancer Research

In a study focused on anticancer properties, this compound derivatives were tested in vitro on human cancer cell lines. The findings demonstrated that certain derivatives effectively induced apoptosis through the activation of caspase pathways, suggesting potential for development as anticancer agents .

Mechanism of Action

The mechanism of action of methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

  • Ethyl 2,4-dimethyl-5-formylpyrrole-3-carboxylate ():
    This compound replaces the 1- and 4-methyl groups with ethyl and formyl substituents. The ethyl ester increases hydrophobicity compared to the methyl ester, while the formyl group enhances reactivity for Schiff base formation in chemosensors. The dihedral angle between the pyrrole and benzamide rings in its rhodamine derivative is 0.83°, indicating near-planarity, which facilitates metal ion chelation .
  • (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate ():
    The addition of a phenylpropenyl group at the 5-position introduces conjugation, altering electronic properties and enhancing antimicrobial activity. The extended π-system improves UV-vis absorption, making it suitable for photophysical applications .
  • The chlorine atoms enhance lipophilicity, affecting bioavailability .
Table 1: Structural and Electronic Comparison
Compound Substituents Key Properties
Methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate 1-Me, 4-Me, 3-COOMe Moderate hydrophilicity; foundational for chemosensors
Ethyl 2,4-dimethyl-5-formylpyrrole-3-carboxylate 2-Me, 4-Me, 5-CHO, 3-COOEt Enhanced metal chelation; planar structure for fluorescence
Methyl 2,4-dimethyl-5-phenylpropenyl-pyrrole-3-carboxylate 2-Me, 4-Me, 5-Ph-propenyl, 3-COOMe Conjugation-enhanced antimicrobial activity
Ethyl 1,4-bis(4-Cl-Ph)-2-Me-pyrrole-3-carboxylate 1-(4-Cl-Ph), 4-(4-Cl-Ph), 2-Me, 3-COOEt High lipophilicity; kinase inhibition

Biological Activity

Methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrole ring structure, which is known for its reactivity and ability to form various derivatives. The compound's molecular formula is C8H11NO2C_8H_{11}NO_2 with a molecular weight of approximately 155.18 g/mol. Its structure can be depicted as follows:

Molecular Structure C8H11NO2\text{Molecular Structure }\text{C}_8\text{H}_{11}\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within microbial and cancerous cells. The compound may inhibit specific enzymes involved in microbial growth, thereby exerting antimicrobial effects. Additionally, it has been shown to induce apoptosis in cancer cells through various pathways, including cell cycle arrest.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Microorganism MIC (mg/mL) Reference
Escherichia coli0.078
Pseudomonas aeruginosa0.156
Klebsiella pneumoniae0.156
Bacillus subtilis0.156

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, revealing promising results against several cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
A549 (lung cancer)44.63 ± 3.51Induces apoptosis
MCF-7 (breast cancer)50.00 ± 5.00Cell cycle arrest
SH-4 (melanoma)44.63 ± 3.51Apoptosis induction

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an effective anticancer agent .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the synthesis and evaluation of methyl derivatives demonstrated that this compound exhibited significant antibacterial activity against common pathogens such as E. coli and S. aureus. The researchers utilized standard broth dilution methods to determine MIC values, confirming the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Properties
In another study focusing on the cytotoxicity of pyrrole derivatives, this compound was tested against various tumor cell lines. The results indicated that this compound not only inhibited cell proliferation but also triggered apoptosis through caspase activation pathways . This suggests a dual mechanism involving both direct cytotoxicity and modulation of apoptotic pathways.

Q & A

Q. What are the optimized synthetic routes for methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate in multi-step reactions?

Methodological Answer: The synthesis of pyrrole derivatives often involves coupling reactions with acyl chlorides or sulfonyl chlorides. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate (a structural analog) undergoes nucleophilic substitution with isoquinolinecarbonyl chloride or benzoyl chloride derivatives under anhydrous conditions, yielding substituted pyrroles in 23–45% yields . Key steps include:

  • Reagent selection : Use of DMSO as a solvent and NH2_2NH2_2·H2_2O for cyclization .
  • Purification : Products are isolated via aqueous workup, filtration, and drying, though yields may vary due to competing side reactions.
  • Characterization : ESI-MS and 1^1H NMR are critical for confirming molecular weight and regiochemistry .

Q. How can researchers resolve overlapping 1^11H NMR signals in methyl-substituted pyrrole derivatives?

Methodological Answer: Overlapping signals in 1^1H NMR (e.g., δ 1.32–1.48 ppm for methyl groups) are addressed by:

  • High-field NMR : Using 300–400 MHz instruments to enhance resolution, as demonstrated for ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate .
  • Deuteration : Employing DMSO-d6d_6 to suppress solvent interference .
  • 2D techniques : HSQC or COSY to assign coupled protons in congested regions .

Q. What strategies ensure regioselectivity during functionalization of the pyrrole core?

Methodological Answer: Regioselective substitution at the 1- and 4-positions is achieved via:

  • Steric directing groups : Bulky substituents (e.g., tosyl groups) block reactive sites, as seen in ethyl 3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole-2-carboxylate derivatives .
  • Electrophilic aromatic substitution (EAS) : Electron-withdrawing groups (e.g., trifluoromethyl) direct reactions to specific positions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model:

  • Frontier molecular orbitals : Predict sites for nucleophilic/electrophilic attacks by analyzing HOMO-LUMO gaps .
  • Transition states : Simulate reaction pathways for cyclopropane ring formation or acylations, as validated in ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate studies .
  • Solvent effects : Include polarizable continuum models (PCM) to refine reaction energetics .

Q. What experimental designs reconcile contradictions in spectroscopic data for pyrrole derivatives?

Methodological Answer: Discrepancies in ESI-MS or NMR data (e.g., unexpected [M+1] peaks) require:

  • Reproducibility checks : Re-synthesize compounds under inert atmospheres to rule out oxidation artifacts .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error, as done for hexahydrochromeno-pyrrole derivatives .
  • Heteronuclear NMR : Use 13^{13}C and 19^{19}F NMR to resolve ambiguities in fluorine-containing analogs .

Q. How can structure-activity relationship (SAR) studies be designed for pyrrole-based bioactive compounds?

Methodological Answer: SAR workflows involve:

  • Analog synthesis : Introduce substituents (e.g., halogens, trifluoromethyl) at positions 3 and 4 to modulate bioactivity .
  • Biological assays : Pair synthetic analogs with enzyme inhibition or cytotoxicity tests, as seen in antitumor pyrrole studies .
  • Statistical modeling : Use multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .

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